N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by a cyclopropyl group at the N1-position and a 2-(1-methylindol-5-yl)ethyl substituent at the N2-position. Oxalamides are a class of compounds notable for their versatility in molecular design, enabling tailored interactions with biological targets such as taste receptors (e.g., umami agonists) or enzymes involved in metabolism .
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFJTWQLSNCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Oxalamide Scaffold Construction
The oxalamide backbone is typically assembled via condensation reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and primary amines. For asymmetric oxalamides like N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, a sequential coupling approach is necessary to avoid statistical mixtures. Retrosynthetically, the molecule can be divided into:
Protecting Group Considerations
To ensure regioselective amidation, temporary protection of one amine group is often employed. Boc (tert-butoxycarbonyl) and acetyl groups are common choices, as demonstrated in the synthesis of phenylalanine-derived HIV-1 CA protein inhibitors. For instance, Boc-protected cyclopropylamine could react with oxalyl chloride, followed by deprotection and subsequent coupling with 2-(1-methyl-1H-indol-5-yl)ethylamine.
Synthetic Methodologies and Reaction Optimization
Stepwise Amidation via Oxalyl Chloride Intermediates
The most reliable method involves converting oxalic acid to its dichloride form, which reacts sequentially with amines.
Monoamide Chloride Formation
Reaction of oxalyl chloride with cyclopropylamine :
$$ \text{ClC(O)C(O)Cl} + \text{C}3\text{H}7\text{N} \rightarrow \text{ClC(O)C(O)NHC}3\text{H}7 + \text{HCl} $$
Conducted in anhydrous dichloromethane at 0–5°C to suppress over-reaction. Excess oxalyl chloride (1.2 equiv) ensures complete conversion.Isolation of the monoamide chloride :
Precipitation in hexane yields a stable intermediate, avoiding chromatography.
Second Amine Coupling
- Reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine :
$$ \text{ClC(O)C(O)NHC}3\text{H}7 + \text{C}{11}\text{H}{14}\text{N}_2 \rightarrow \text{this compound} + \text{HCl} $$
Conducted in tetrahydrofuran (THF) with triethylamine (2.5 equiv) as a base. Yields range from 75–85% after recrystallization from ethanol.
One-Pot Bis-Amidation Using Diethyl Oxalate
An alternative route employs diethyl oxalate as a milder electrophile:
Catalytic Systems and Solvent Effects
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR : Key signals include:
- Cyclopropyl CH₂: δ 0.5–1.2 ppm (multiplet).
- Indole aromatic protons: δ 7.1–7.8 ppm.
- Amide NH: δ 8.2–8.5 ppm (broad).
- LC-MS : [M+H]⁺ expected at m/z 314.2.
Industrial-Scale Production Considerations
Reaction Scaling
- Continuous flow systems : Minimize exothermic risks during oxalyl chloride reactions.
- In-line quenching : Automated HCl scrubbing prevents equipment corrosion.
Cost Optimization
- Cyclopropylamine sourcing : Prefer in-house synthesis via cyclopropanation of allylamine.
- Solvent recycling : Ethanol recovery via distillation reduces waste.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets due to the indole moiety.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Oxalamides
*Estimated based on molecular formula.
Key Observations:
Substituent Diversity: The N1-cyclopropyl group in the target compound is unique compared to bulkier aromatic (e.g., benzyl) or heterocyclic (e.g., pyrrolidinyl) substituents in analogs. Cyclopropane’s small size and ring strain may enhance metabolic stability by reducing steric hindrance to enzymatic degradation .
Biological Activity: Umami Agonists: S336 () demonstrates that pyridinyl and benzyl groups enhance binding to the hTAS1R1/hTAS1R3 umami receptor. The target compound’s indole group may offer alternative aromatic interactions but likely lacks direct umami activity due to the absence of pyridine-like motifs . Safety Profile: JECFA No. 1769 and 1770 exhibit high safety margins (NOEL = 100 mg/kg bw/day), attributed to efficient metabolism of oxalamides into non-toxic metabolites. The target compound’s cyclopropyl group may further improve safety by reducing reactive intermediate formation .
Research Findings and Implications
Metabolic and Toxicological Insights
- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines, with substituents influencing hydrolysis rates. The cyclopropyl group in the target compound may slow degradation compared to bulkier N1 substituents, prolonging bioavailability .
- Toxicity: The high NOEL (100 mg/kg bw/day) for JECFA compounds suggests low toxicity for oxalamides with small aromatic N1 groups. The target compound’s simplified structure may align with this profile .
Structure-Activity Relationships (SAR)
- N1 Position : Aromatic substituents (e.g., benzyl in S336) enhance receptor binding but may increase metabolic liability. Cyclopropane balances steric effects and stability.
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